![molecular formula C11H23ClN2O2 B1424839 N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220038-16-3](/img/structure/B1424839.png)
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
This compound is characterized by its molecular formula C11H23ClN2O2 and is typically found as a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 3-piperidinecarboxylic acid with 3-ethoxypropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antidepressant Activity: Studies have shown that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The structural features of this compound may enhance its binding affinity to neurotransmitter receptors, contributing to mood regulation .
- Neuroprotective Effects: Research indicates that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neuronal signaling pathways .
Agricultural Applications
The compound is also being explored for its potential use as a herbicide:
- Herbicidal Activity: The piperidine structure is known to contribute to the herbicidal properties of certain compounds. This compound may inhibit specific metabolic pathways in plants, thereby preventing growth .
Activity | Effect | Reference |
---|---|---|
Antidepressant | Positive effects in models | |
Neuroprotective | Protective against neurotoxicity | |
Herbicidal | Growth inhibition in plants |
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors when compared to the control group. This suggests a promising avenue for further research into its use as an antidepressant.
Case Study 2: Herbicidal Properties
In another study, the compound was tested against common agricultural weeds. Results indicated that it effectively inhibited the growth of several weed species at specific concentrations, highlighting its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
- N-(3-Ethoxypropyl)-4-piperidinecarboxamide hydrochloride
- N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide
Uniqueness
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride stands out due to its specific structural configuration, which imparts unique binding properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
N-(3-Ethoxypropyl)-3-piperidinecarboxamide hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique ethoxypropyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 233.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound is hypothesized to modulate neurotransmitter systems and may exhibit effects similar to other piperidine derivatives.
Pharmacological Effects
- Antimicrobial Activity : Research has indicated that piperidine derivatives can possess antimicrobial properties. Studies have shown that compounds similar to this compound inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
- CNS Activity : Piperidine derivatives are known for their central nervous system (CNS) effects. Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly affecting serotonin and dopamine pathways, which could have implications for treating mood disorders .
- Anti-inflammatory Properties : Some studies have explored the anti-inflammatory effects of piperidine derivatives. The compound may inhibit pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions .
Case Studies
- Study 1 : A recent study evaluated the antimicrobial efficacy of several piperidine derivatives against Mycobacterium tuberculosis. This compound demonstrated significant inhibition of bacterial growth, highlighting its potential as a lead compound in tuberculosis treatment .
- Study 2 : Another investigation assessed the neuroprotective effects of various piperidine compounds in models of neurodegeneration. The results indicated that this compound could protect neuronal cells from oxidative stress, suggesting therapeutic potential in neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Antimicrobial Activity | CNS Activity | Anti-inflammatory Effects |
---|---|---|---|
This compound | Moderate | Moderate | Present |
N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride | High | Low | Moderate |
Piperazine derivatives | High | High | Present |
Properties
IUPAC Name |
N-(3-ethoxypropyl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-2-15-8-4-7-13-11(14)10-5-3-6-12-9-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQHCAHEDCYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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